2-(Pyrrolidin-2-yl)ethanamine
Description
Contextualization within Amine Chemistry and Heterocyclic Compounds
2-(Pyrrolidin-2-yl)ethanamine is a primary amine characterized by the presence of a pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom. This structure places it at the intersection of two major classes of organic compounds: amines and heterocycles. The amine group imparts basicity and nucleophilic character to the molecule, allowing it to participate in a wide range of chemical reactions, such as alkylation, acylation, and the formation of Schiff bases.
The pyrrolidine ring, being a saturated heterocycle, introduces a three-dimensional element to the molecule's structure. Unlike its aromatic counterpart, pyrrole (B145914), the sp3-hybridized carbon atoms of the pyrrolidine ring allow for conformational flexibility, a feature that is crucial in its interactions with biological targets. nih.govnih.gov The study of such heterocyclic compounds is a cornerstone of medicinal chemistry, as they are prevalent in a vast number of natural products and synthetic drugs. tandfonline.comfrontiersin.org
Significance of the Pyrrolidine Scaffold and Ethanamine Moiety
The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved medications. nih.govtandfonline.com Its prevalence is attributed to several key features:
Stereochemistry: The pyrrolidine ring contains chiral centers, leading to the existence of stereoisomers. The specific spatial arrangement of substituents on the ring can significantly influence the biological activity of a molecule due to different binding affinities with enantioselective proteins. nih.govnih.gov
Structural Rigidity and Flexibility: The non-planar nature of the pyrrolidine ring, often described as undergoing "pseudorotation," provides a degree of conformational constraint while still allowing for some flexibility. This can be advantageous in locking a molecule into a bioactive conformation. nih.govnih.gov
The ethanamine moiety [(CH2)2NH2] is a common functional group found in many biologically active compounds and pharmaceuticals. ontosight.airesearchgate.net It provides a basic nitrogen center and a flexible two-carbon linker, which can be crucial for interacting with biological targets such as receptors and enzymes. The presence of the primary amine group allows for the formation of salts, which can improve the solubility and bioavailability of a compound. ontosight.aicymitquimica.com
The combination of the pyrrolidine scaffold and the ethanamine moiety in this compound creates a molecule with a unique set of properties, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. solubilityofthings.com
Overview of Academic Research Trajectories for this compound
Academic research involving this compound and its derivatives has explored various avenues, primarily centered around its utility as a synthetic intermediate and its potential biological activities. Key research trajectories include:
Synthesis of Novel Derivatives: A significant portion of research has focused on the chemical modification of the this compound core to generate libraries of new compounds. This often involves reactions at the primary amine or the secondary amine of the pyrrolidine ring.
Medicinal Chemistry: The structural motifs present in this compound are found in compounds investigated for a range of therapeutic areas. For instance, pyrrolidine derivatives have been studied for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. frontiersin.org The ethanamine side chain is also a feature of compounds targeting the central nervous system. solubilityofthings.com
Coordination Chemistry: The nitrogen atoms in this compound can act as ligands, forming coordination complexes with metal ions. These complexes themselves can exhibit interesting chemical and biological properties.
Scope and Objectives of a Comprehensive Scholarly Review on this compound
A comprehensive scholarly review on this compound would aim to consolidate the existing knowledge on this compound and stimulate further research. The key objectives of such a review would be to:
Systematically document the synthetic routes to this compound and its derivatives, including starting materials, reaction conditions, and yields.
Compile and analyze the physicochemical properties of the compound, such as its pKa, solubility, and spectroscopic data.
Summarize the known chemical reactivity of this compound, detailing its behavior in various organic transformations.
Provide a critical overview of the applications of this compound and its derivatives in different fields, with a particular focus on medicinal chemistry and materials science.
Identify gaps in the current understanding of the compound's chemistry and biological activity, thereby suggesting future research directions.
By fulfilling these objectives, a scholarly review would serve as an invaluable resource for chemists and pharmacologists interested in the rich and diverse chemistry of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
133710-77-7 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-pyrrolidin-2-ylethanamine |
InChI |
InChI=1S/C6H14N2/c7-4-3-6-2-1-5-8-6/h6,8H,1-5,7H2 |
InChI Key |
MCULVESJRLLZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CCN |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations of 2 Pyrrolidin 2 Yl Ethanamine
Systematic IUPAC Nomenclature of 2-(Pyrrolidin-2-yl)ethanamine
The compound with the chemical structure featuring an ethanamine group attached to the second carbon atom of a pyrrolidine (B122466) ring is systematically named This compound . In this nomenclature, "ethanamine" is the parent functional group, and "pyrrolidin-2-yl" is the substituent group, with the number '2' indicating its point of attachment to the parent chain. The '-yl' suffix denotes that the pyrrolidine ring is a substituent.
Alternative names for derivatives can be found, such as N-substituted versions like N-methyl-2-(pyrrolidin-2-yl)ethanamine or N,N-dimethyl-2-(pyrrolidin-2-yl)ethanamine. fluorochem.co.uk It is important to distinguish this compound from its structural isomer, 2-(Pyrrolidin-1-yl)ethanamine, where the ethanamine group is attached to the nitrogen atom (position 1) of the pyrrolidine ring. nih.govchemspider.com
Table 1: Compound Identifiers for this compound
| Identifier | Value |
|---|---|
| Systematic IUPAC Name | This compound |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| CAS Number | 933746-29-1 (Unspecified stereochemistry) |
Note: CAS numbers for specific enantiomers may differ.
Stereoisomerism and Chirality in this compound
This compound possesses a single stereocenter, making it a chiral molecule. The source of this chirality is the carbon atom at the 2-position of the pyrrolidine ring. This carbon atom is bonded to four distinct groups:
A hydrogen atom.
The nitrogen atom within the pyrrolidine ring (N-1).
The C-3 methylene (B1212753) group of the pyrrolidine ring.
The ethanamine (-CH₂CH₂NH₂) side chain.
The presence of this chiral center means that the compound cannot be superimposed on its mirror image, leading to the existence of stereoisomers.
Enantiomeric Forms and Diastereomeric Relationships of this compound
Due to its single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-2-(Pyrrolidin-2-yl)ethanamine and (S)-2-(Pyrrolidin-2-yl)ethanamine. cymitquimica.comsigmaaldrich.com Enantiomers have identical physical properties (e.g., boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.
A mixture containing equal amounts of both enantiomers is called a racemic mixture or racemate. As the parent molecule contains only one stereocenter, it does not have diastereomers. Diastereomers would only arise if a second, distinct stereocenter were introduced into the molecule, for instance, through substitution on the pyrrolidine ring or the ethanamine side chain.
Table 2: Enantiomeric Forms of this compound
| Enantiomer | Stereochemical Descriptor | Relationship |
|---|---|---|
| Form A | (R) | Enantiomer of Form B |
Absolute Configuration Assignment Methodologies for Chiral this compound
The absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral center is assigned the descriptor 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. psiberg.comwikipedia.orglibretexts.org
Cahn-Ingold-Prelog (CIP) Priority Assignment:
Atomic Number: Priority is assigned to the four groups attached to the chiral center based on the atomic number of the atom directly bonded to it. Higher atomic number receives higher priority. wikipedia.org For this compound, the atoms attached to C-2 are N, C, C, and H. The ring nitrogen (atomic number 7) gets the highest priority (1).
Tie-Breaking: The two carbon atoms (from the ethanamine side chain and C-3 of the ring) are a tie. To break the tie, one moves to the next atoms along each chain and compares them. libretexts.org The side-chain carbon is bonded to another carbon and two hydrogens, while the ring carbon (C-3) is bonded to two hydrogens and the C-4 carbon. Further analysis of subsequent atoms determines the priority.
Orientation: The molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the viewer. libretexts.org
Assignment: The direction from the highest priority group (1) to the second (2) to the third (3) is observed. If the direction is clockwise, the configuration is 'R'. If it is counter-clockwise, the configuration is 'S'. psiberg.com
Experimental Determination: Experimentally, the absolute configuration of molecules like this compound can be determined through several methods:
X-ray Crystallography: This is a definitive method that provides the precise three-dimensional structure of a molecule in its crystalline state, from which the absolute configuration can be directly observed. researchgate.netresearchgate.net
Chiral Derivatization and NMR Spectroscopy: The chiral amine can be reacted with a chiral derivatizing agent of known absolute configuration, such as Mosher's acid chloride, to form diastereomers. researchgate.net These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can be used to deduce the absolute configuration of the original amine. researchgate.net
Chemical Correlation: The configuration can be established by chemically converting the molecule, without altering the stereocenter, into a compound whose absolute configuration is already known.
Conformational Analysis of the Pyrrolidine Ring and Ethanamine Side Chain
The three-dimensional shape of this compound is not static due to the flexibility of the pyrrolidine ring and rotation around single bonds.
Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to minimize angle strain and torsional strain. The two most common conformations are the envelope (Cₛ symmetry) , where one atom is out of the plane of the other four, and the twist or half-chair (C₂ symmetry) , where two adjacent atoms are displaced on opposite sides of a plane formed by the other three. beilstein-journals.orgbeilstein-journals.org
The puckering of the pyrrolidine ring is a dynamic process known as pseudorotation. beilstein-journals.org The specific preferred conformation and the energy barrier between different puckered states are influenced by the nature and position of substituents on the ring. nih.govfrontiersin.org For a 2-substituted pyrrolidine, the substituent (in this case, the ethanamine group) can occupy either an axial or an equatorial-like position, which affects the conformational equilibrium. The relative stability of these conformations is often studied using Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. beilstein-journals.orgnih.govnih.gov
Ethanamine Side Chain Conformation: The ethanamine side chain has conformational freedom due to rotation around the single bonds:
C2-C(ethylamine) bond: Rotation around this bond determines the orientation of the side chain relative to the pyrrolidine ring.
C-C bond within the ethylamine (B1201723) chain: Rotation here results in different staggered and eclipsed rotamers (e.g., gauche and anti-conformers).
Table 3: Summary of Conformational Features
| Molecular Fragment | Conformational Property | Description |
|---|---|---|
| Pyrrolidine Ring | Ring Pucker | Adopts non-planar envelope or twist conformations to relieve strain. beilstein-journals.orgbeilstein-journals.org |
| Pseudorotation | The ring undergoes rapid interconversion between different puckered forms. beilstein-journals.org |
| Ethanamine Side Chain | Rotational Isomerism (Rotamers) | Rotation around C-C single bonds leads to different spatial arrangements (e.g., gauche, anti). |
Synthetic Methodologies for 2 Pyrrolidin 2 Yl Ethanamine
General Strategies for Pyrrolidine (B122466) Ring Construction and Amine Introduction
The construction of the pyrrolidine ring is a cornerstone of many synthetic endeavors. researchgate.net Common strategies for forming this five-membered nitrogen heterocycle include:
Cyclization Reactions: Intramolecular reactions that form a single bond are frequently employed. These can include ring-closing metathesis, intramolecular hydroamination, and acid-mediated cyclizations. researchgate.net
[3+2] Cycloadditions: This method involves the reaction of a three-atom component with a two-atom component to form the five-membered ring in a concerted or stepwise manner. researchgate.netnih.gov A classic example is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. nih.govosaka-u.ac.jp
Functionalization of Existing Pyrrolidines: Starting with a pre-existing pyrrolidine ring, such as the readily available amino acid proline, and modifying its functional groups is another common approach. mdpi.com
The introduction of the ethanamine moiety can be achieved through various methods, often after the pyrrolidine ring has been formed. Reductive amination is a particularly versatile technique for this purpose.
Racemic Syntheses of 2-(Pyrrolidin-2-yl)ethanamine
Racemic syntheses produce a mixture of both enantiomers of the target molecule. These methods are often simpler and more cost-effective than their enantioselective counterparts.
Cyclization Reactions for Pyrrolidine Ring Formation
The formation of the pyrrolidine ring from acyclic precursors is a key strategy. mdpi.com For instance, γ-aminoesters can undergo cyclization to form pyrrolidin-2-ones, which can then be further functionalized. mdpi.com The cyclization of γ-aminoester 4a, for example, proceeds when refluxed in a toluene (B28343) solution with acetic acid. mdpi.com Another approach involves the Tf2O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids to yield 2-substituted pyrrolidines. organic-chemistry.org
Reductive Amination Approaches to the Ethanamine Moiety
Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes or ketones. youtube.comlibretexts.org This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com
Specifically for the synthesis of this compound, a common method involves the reductive amination between pyrrolidin-2-ylmethanamine (B1209507) and acetaldehyde. Sodium cyanoborohydride is often the reducing agent of choice in a solvent like methanol (B129727) under an inert atmosphere.
| Reactants | Reagents | Product |
| Pyrrolidin-2-ylmethanamine, Acetaldehyde | Sodium cyanoborohydride, Methanol | This compound |
Multi-Step Conversions from Precursor Molecules
The synthesis of this compound can also be achieved through multi-step sequences starting from readily available precursors. For example, itaconic acid can be transformed in a five-step sequence into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. nih.gov These intermediates can then be further elaborated to introduce the desired ethanamine side chain.
Enantioselective Syntheses of Chiral this compound
The development of enantioselective syntheses is crucial for accessing specific stereoisomers, which often exhibit different biological activities.
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis has emerged as a powerful tool for the construction of chiral molecules, including pyrrolidine derivatives. mdpi.comnih.gov Several strategies have been developed to achieve enantioselective pyrrolidine synthesis:
Asymmetric 1,3-Dipolar Cycloaddition: The use of chiral catalysts in the 1,3-dipolar cycloaddition of azomethine ylides provides a versatile route to enantiomerically enriched pyrrolidines. rsc.org
Asymmetric 'Clip-Cycle' Synthesis: This method involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk
Rhodium-Catalyzed C-H Insertion: The direct difunctionalization of a pyrrolidine moiety through consecutive rhodium(II)-catalyzed C-H insertions can lead to C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org
Iridacycle-Catalyzed Annulation: A chiral amine-derived iridacycle complex can catalyze the annulation of racemic diols and primary amines to produce a wide range of enantioenriched pyrrolidines. organic-chemistry.org
These asymmetric methods often provide access to key chiral intermediates that can be further converted to enantiomerically pure this compound.
| Catalytic System | Reaction Type | Products |
| Chiral Phosphoric Acid | Intramolecular aza-Michael | Enantioenriched Pyrrolidines |
| Rhodium(II) | C-H Insertion | C2-Symmetrical Pyrrolidines |
| Chiral Iridacycle | Annulation | Enantioenriched Pyrrolidines |
Chiral Auxiliary-Mediated Stereoselective Syntheses
Chiral auxiliaries are instrumental in stereoselective synthesis, guiding the formation of a desired stereoisomer. In the context of this compound synthesis, a chiral auxiliary is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a key bond-forming reaction. Following the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.
One common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids. For instance, a proline-derived auxiliary can be used to control the stereochemistry during the formation of the pyrrolidine ring. The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagents to attack from the less hindered face, thus establishing the desired stereocenter. A key step in such a sequence is the asymmetric Michael addition to form a precursor with the correct stereochemistry. researchgate.net The subsequent cyclization and removal of the auxiliary afford the chiral pyrrolidine derivative.
Another approach utilizes chiral auxiliaries in the alkylation of a pyrrolidinone precursor. researchgate.net The auxiliary, attached to the nitrogen atom, directs the stereoselective addition of a two-carbon unit to the C4 position of the pyrrolidinone ring. researchgate.net Subsequent chemical transformations, including reduction of the lactam and deprotection, yield the target this compound. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity in the key alkylation step.
Enzymatic Biotransformations for Chiral this compound Production
Enzymatic biotransformations have emerged as powerful and sustainable alternatives for the synthesis of chiral amines. nih.gov These methods leverage the high stereoselectivity of enzymes to produce enantiomerically pure compounds under mild reaction conditions. nih.govacs.org
Transaminases (TAs) are a prominent class of enzymes used for chiral amine synthesis. mbl.or.kr They catalyze the transfer of an amino group from an amine donor to a ketone substrate, creating a new chiral center with high enantiomeric excess. nih.govmbl.or.kr For the synthesis of this compound, a suitable keto-precursor, such as 1-(pyrrolidin-2-yl)ethan-1-one, could be subjected to an asymmetric amination reaction catalyzed by a stereoselective transaminase. The choice between an (R)-selective or (S)-selective transaminase determines which enantiomer of the product is formed. mbl.or.kr The reaction equilibrium can often be shifted towards the product side by using a sacrificial amine donor like isopropylamine (B41738) or alanine. mbl.or.kr
Imine reductases (IREDs) and reductive aminases (RedAms) offer another biocatalytic route. acs.org These enzymes catalyze the reduction of a pre-formed imine or the direct reductive amination of a ketone with an amine donor, respectively. acs.org A multi-enzymatic cascade process can be designed where a transaminase first converts a diketone into a cyclic imine (pyrroline), which is then stereoselectively reduced by a reductive aminase to yield the desired chiral pyrrolidine. acs.org
The development of robust and highly selective enzymes through protein engineering techniques like directed evolution has significantly expanded the substrate scope and efficiency of these biocatalytic methods. nih.gov
Resolution Techniques for Racemic this compound
When a stereoselective synthesis is not employed, this compound is produced as a racemic mixture, a 50:50 mixture of both enantiomers. libretexts.org The separation of these enantiomers, a process known as resolution, is necessary to obtain the desired stereoisomer. libretexts.org
Diastereomeric Salt Formation: This classical resolution method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orgpharmaguideline.com Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgpharmaguideline.com Chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used for the resolution of racemic bases. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treating the salts with a base to liberate the free amine and the resolving agent. pharmaguideline.com
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of an enzyme to preferentially react with one enantiomer of the racemic mixture. whiterose.ac.uk For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. The acylated product and the unreacted amine can then be separated. This method can provide high enantiomeric excess for the unreacted enantiomer, although the maximum theoretical yield for a single enantiomer is 50%. whiterose.ac.uk
Table 1: Overview of Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. libretexts.orgpharmaguideline.com | Well-established, scalable. | Requires stoichiometric amounts of resolving agent, often involves trial-and-error to find a suitable agent. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. whiterose.ac.uk | High selectivity, mild conditions. | Maximum 50% yield for the desired enantiomer, requires enzyme and substrate compatibility. |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process by improving efficiency, minimizing waste, and using safer chemicals. rasayanjournal.co.innih.gov
Atom Economy and Reaction Efficiency
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. chemistry-teaching-resources.comsavemyexams.com Addition and rearrangement reactions generally have a high atom economy, often 100%, as all reactant atoms are utilized in the product. chemistry-teaching-resources.comsavemyexams.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. chemistry-teaching-resources.com
For the synthesis of this compound, routes that involve cycloadditions or tandem reactions that form multiple bonds in a single step are generally more atom-economical. For example, a manganese-catalyzed conversion of primary diols and amines to pyrroles proceeds with high atom economy, producing only water and hydrogen as byproducts. organic-chemistry.org While this example produces a pyrrole (B145914) and not a pyrrolidine, the principle of maximizing atom economy through catalyst-driven, addition-type reactions is a key green chemistry goal. organic-chemistry.org
The efficiency of a reaction is also measured by its percentage yield, which compares the actual amount of product obtained to the theoretical maximum. chemistry-teaching-resources.com Optimizing reaction conditions to maximize yield is a fundamental aspect of green chemistry.
Solvent Selection and Waste Minimization
The choice of solvent is a critical factor in the environmental footprint of a chemical process. nih.gov Traditional syntheses often use hazardous and volatile organic solvents. rasayanjournal.co.in Green chemistry promotes the use of safer, more environmentally benign solvents such as water, ethanol, or supercritical fluids like CO2. nih.gov For instance, iridium-catalyzed reductive amination of pyrrolidine derivatives has been shown to be effective in water, offering both environmental benefits and potentially inhibiting the formation of byproducts. smolecule.com
Waste minimization is achieved by designing synthetic routes that reduce the number of steps, avoid the use of protecting groups, and utilize catalytic rather than stoichiometric reagents. nih.gov Catalysts, used in small amounts, can be recycled and reused, significantly reducing waste. chemistry-teaching-resources.com Biocatalytic processes are particularly advantageous in this regard, as they are often performed in aqueous media and generate biodegradable waste. acs.org
Comparative Analysis of Synthetic Routes: Yields, Selectivities, and Scalability
The choice of a synthetic route for this compound on an industrial scale depends on a careful evaluation of several factors, including yield, stereoselectivity, cost, safety, and scalability.
| Synthetic Approach | Typical Yield | Stereoselectivity | Scalability | Key Considerations |
| Chiral Auxiliary-Mediated Synthesis | Moderate to Good | High (dependent on auxiliary) | Moderate to High | Cost of chiral auxiliary, additional protection/deprotection steps. |
| Enzymatic Biotransformation | Good to Excellent illinois.edu | Excellent (>99% ee often achievable) illinois.edu | Can be challenging; requires specialized bioreactors and process optimization. | Enzyme stability and cost, substrate scope. mbl.or.kr |
| Resolution of Racemate | Max. 50% for one enantiomer (kinetic resolution) whiterose.ac.uk | High | Good | Loss of at least 50% of material, cost of resolving agent. |
| Catalytic Asymmetric Synthesis | Good to High | Good to Excellent | Generally good | Catalyst cost and sensitivity, potential for metal contamination. |
Enzymatic routes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions. nih.govacs.org However, scaling up biocatalytic processes can present challenges related to enzyme production, stability, and the need for specialized equipment. smolecule.com
Resolution of a racemate is a well-established and often scalable technique. pharmaguideline.com Its main drawback is the inherent loss of at least half of the material, which is not atom-economical. researchgate.net
Catalytic asymmetric synthesis , where a chiral catalyst is used to generate the desired enantiomer, is a highly attractive approach. It can offer high yields and selectivities and is often more atom-economical than using chiral auxiliaries. The scalability depends on the cost, activity, and robustness of the catalyst. For example, palladium-catalyzed reactions are widely used for the synthesis of substituted pyrrolidines. researchgate.net
Ultimately, the optimal synthetic route is a compromise between these factors, tailored to the specific requirements of the desired application.
Chemical Reactivity and Reaction Mechanisms of 2 Pyrrolidin 2 Yl Ethanamine
Nucleophilic Properties of the Primary Amine Group in 2-(Pyrrolidin-2-yl)ethanamine
The primary amine group (-NH2) of the ethanamine side chain is a potent nucleophilic center. The lone pair of electrons on the nitrogen atom is readily available to attack electron-deficient centers (electrophiles). chemguide.co.ukchemrevise.org Generally, primary aliphatic amines are strong bases and good nucleophiles because the attached alkyl groups are electron-releasing, which increases the electron density on the nitrogen atom compared to ammonia. chemrevise.orgmasterorganicchemistry.com
This nucleophilicity drives reactions with a variety of electrophiles. For instance, in reactions with alkyl halides, the primary amine can undergo nucleophilic substitution to form secondary amines. savemyexams.com The reaction proceeds via an initial attack of the amine on the electrophilic carbon of the alkyl halide, leading to the formation of an ammonium (B1175870) salt intermediate. A subsequent deprotonation, often by another amine molecule acting as a base, yields the final product. chemrevise.orgsavemyexams.com The inherent reactivity of the primary amine makes it a primary site for initial transformations in many synthetic sequences.
Reactivity of the Pyrrolidine (B122466) Nitrogen Atom in this compound
The secondary amine within the pyrrolidine ring also possesses a lone pair of electrons and exhibits nucleophilic properties. However, its reactivity is generally modulated by greater steric hindrance compared to the primary amine group. masterorganicchemistry.com The nitrogen atom is part of a five-membered ring, which confers a degree of conformational rigidity.
While secondary amines are typically more basic and more nucleophilic than primary amines due to the presence of two electron-donating alkyl groups attached to the nitrogen, steric bulk can significantly diminish their effectiveness as nucleophiles. masterorganicchemistry.com Therefore, in competitive reactions, electrophiles will often react preferentially with the less sterically hindered primary amine. However, under specific conditions or with appropriate protecting group strategies, the pyrrolidine nitrogen can be targeted for reactions such as alkylation or acylation.
Formation of Imine and Schiff Base Derivatives from this compound
This compound readily reacts with aldehydes and ketones to form imine or Schiff base derivatives. This condensation reaction typically involves the nucleophilic attack of the primary amine group on the carbonyl carbon. The resulting hemiaminal intermediate then dehydrates to form the stable C=N double bond of the imine. smolecule.comnih.gov
Solvent-free methods or the use of catalysts can enhance the efficiency of imine formation. scirp.org The reaction of various amines with aldehydes like 2-acetylpyridine (B122185) has been shown to produce Schiff base ligands that can coordinate with metal ions. nih.gov Given the presence of two amine groups in this compound, the reaction with carbonyl compounds is expected to occur preferentially at the more accessible and typically more reactive primary amine.
Table 1: Representative Imine Formation Reactions
| Amine Reactant | Carbonyl Reactant | Product Type | Typical Conditions |
| Primary Amine | Aldehyde | Imine (Schiff Base) | Mixing reactants, often with mild heating or a catalyst like formic acid. scirp.org |
| Primary Amine | Ketone | Imine (Schiff Base) | Similar to aldehydes, may require more forcing conditions. smolecule.com |
Alkylation and Acylation Reactions Involving this compound
Both amine groups in this compound can undergo alkylation and acylation. Alkylation involves the reaction with alkyl halides, while acylation is typically performed using acyl chlorides or anhydrides. smolecule.comniscpr.res.in
Alkylation: The reaction with alkyl halides can lead to a mixture of products due to multiple substitutions. chemguide.co.uk The primary amine can be successively alkylated to form secondary and tertiary amines, and ultimately a quaternary ammonium salt. savemyexams.com The secondary pyrrolidine nitrogen can also be alkylated. researchgate.net Reductive alkylation, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method to form secondary or tertiary amines with high selectivity. acs.org
Acylation: Acylation reactions are generally easier to control than alkylations. The primary amine reacts readily with acylating agents like acyl chlorides in the presence of a base (e.g., pyridine) to form amides. niscpr.res.in It is possible to achieve selective acylation of the primary amine in the presence of the secondary amine due to the lower steric hindrance of the primary amine. niscpr.res.in
Table 2: General Conditions for Alkylation and Acylation
| Reaction Type | Reagent | Product | Notes |
| Alkylation | Alkyl Halide (e.g., R-Br) | Secondary/Tertiary Amines, Quaternary Salts | Often results in a mixture of products. chemguide.co.uk |
| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., H₂, Pd/C) | Secondary/Tertiary Amines | Provides controlled alkylation. acs.org |
| Acylation | Acyl Chloride (e.g., R-COCl), Base | Amide | Generally a highly selective reaction at the primary amine. niscpr.res.in |
Cyclization and Annulation Reactions Utilizing this compound as a Building Block
The bifunctional nature of this compound makes it a valuable building block in cyclization and annulation reactions to construct complex heterocyclic scaffolds. The two nitrogen atoms can act as dinucleophiles, reacting with dielectrophiles to form new rings.
For example, pyrrolidine derivatives are used in the synthesis of fused bicyclic compounds and other privileged heterocyclic pharmacophores. nih.gov Annulation reactions, such as [3+3] or [4+2] cycloadditions, can be employed to build fused ring systems. nih.govresearchgate.net In these processes, the amine can react with a suitable partner containing multiple electrophilic sites, leading to intramolecular ring closure. For instance, reactions with donor-acceptor cyclopropanes can lead to the formation of pyrrolidin-2-ones after ring-opening and subsequent lactamization. mdpi.comnih.gov The specific reaction pathway and resulting structure depend on the reagents and conditions used. mdpi.com
Mechanistic Elucidation of Key Transformations of this compound
The mechanisms of the key reactions involving this compound are well-established for amine chemistry.
Nucleophilic Substitution (e.g., Alkylation): The reaction with an alkyl halide proceeds via an SN2 mechanism. The amine nucleophile attacks the electrophilic carbon atom, displacing the halide leaving group in a single concerted step. For primary amines, this leads to an alkylammonium halide salt, which is then deprotonated. chemrevise.org
Imine Formation: This is a nucleophilic addition-elimination reaction. The primary amine adds to the carbonyl group to form a neutral carbinolamine or hemiaminal intermediate. Under acidic or basic catalysis, this intermediate eliminates a molecule of water to form the imine.
Annulation Reactions: The mechanisms for annulation reactions are more complex and varied. For example, a [3+3] annulation might proceed through a vinylogous Michael addition followed by an intramolecular aldol (B89426) cyclization. nih.gov A [4+2] annulation could involve a similar Michael addition followed by an intramolecular oxa-Michael cyclization. nih.gov Palladium-catalyzed carboamination reactions involving alkene substrates proceed via a syn-heteropalladation mechanistic pathway to form pyrrolidine derivatives. organic-chemistry.org The specific pathway is highly dependent on the substrates and catalysts employed.
Derivatization and Scaffold Modifications of 2 Pyrrolidin 2 Yl Ethanamine
Amidation and Sulfonamidation of 2-(Pyrrolidin-2-yl)ethanamine
The amine functionalities of this compound are readily converted into amide and sulfonamide linkages, which are key functional groups in many biologically active molecules. The primary amine of the ethanamine side chain is typically more reactive and accessible for these transformations compared to the secondary amine within the pyrrolidine (B122466) ring.
Amidation is commonly achieved by reacting the amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides. This reaction forms a stable amide bond. For instance, studies on related pyrrolidine structures have demonstrated the synthesis of N-substituted propanamides by reacting the amine with activated forms of (S)-ketoprofen and (S)-ibuprofen. scispace.com Similarly, the acylation of the pyrrolidine nitrogen has been documented, leading to compounds like 1-{2-[2-(1H-pyrrol-2-yl)propan-2-yl]pyrrolidin-1-yl}ethanone. researchgate.net These reactions are fundamental in medicinal chemistry for linking different molecular fragments.
Sulfonamidation involves the reaction of the amine with a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. This creates a sulfonamide group, a well-known pharmacophore. The synthesis of N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide derivatives, such as those bearing nitro or bromo-fluoro substituents on the phenyl ring, highlights this modification. vulcanchem.commolport.com These reactions are pivotal for creating libraries of compounds for screening purposes.
| Derivative Type | Reagent Example | Resulting Compound Structure | Research Context |
| Amide | Cyclohexanecarbonyl chloride | N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide nih.gov | Synthesis of selective 5-HT1A receptor agonists. nih.gov |
| Amide | (S)-Ibuprofen (activated) | (S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide scispace.com | Development of NSAID derivatives with potentially improved profiles. scispace.com |
| Sulfonamide | 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide vulcanchem.com | Synthesis of targeted chemical libraries. |
| Sulfonamide | 2-Bromo-4-fluorobenzene-1-sulfonyl chloride | 2-bromo-4-fluoro-N-[2-(pyrrolidin-2-yl)ethyl]benzene-1-sulfonamide molport.com | Building block for chemical synthesis. molport.com |
| Sulfonamide | 4-(2-Aminoethyl)benzenesulfonamide | 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene sulfonamide google.com | Intermediate in the synthesis of complex pharmaceutical agents. google.com |
Urea (B33335) and Thiourea (B124793) Formation from this compound
The formation of urea and thiourea derivatives represents another key strategy for modifying this compound. These functional groups are excellent hydrogen bond donors and acceptors, often used to enhance interactions with biological targets.
The synthesis is typically straightforward, involving the nucleophilic attack of the primary amine onto an isocyanate or an isothiocyanate, respectively. commonorganicchemistry.commdpi.com This addition reaction is generally high-yielding and proceeds under mild conditions, making it suitable for generating diverse compound libraries. commonorganicchemistry.com While urea derivatives contain a carbonyl group (C=O) flanked by two nitrogen atoms, thioureas feature a thiocarbonyl group (C=S), which imparts different electronic and steric properties. nih.gov
Research on related amine structures has led to the synthesis of numerous urea and thiourea compounds with applications in medicinal chemistry. mdpi.comnih.govnih.gov For example, thioureas derived from (S)-1-(2-pyridyl)ethylamine have been explored as organocatalysts in asymmetric synthesis. mdpi.com
| Derivative Type | General Reactant | Resulting Functional Group | Key Features |
| Urea | Isocyanate (R-N=C=O) | -NH-C(=O)-NH-R | Strong hydrogen bonding capabilities; common in kinase inhibitors. acs.org |
| Thiourea | Isothiocyanate (R-N=C=S) | -NH-C(=S)-NH-R | Can act as a metal chelator; different electronic properties from urea. mdpi.comksu.edu.tr |
Representative Urea and Thiourea Structures:
| Compound Name | Class | Synthetic Precursors |
| 1-(tert-Butyl)-3-[2-(4-phenylthiazol-2-yl)ethyl]urea nih.gov | Urea | 4-phenylthiazol-2-ethylamine, tert-Butyl isocyanate |
| N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide ksu.edu.tr | Thiourea | 2-amino-5–bromo pyridine, Furan-2-carbonyl isothiocyanate |
| 1-Aryl-3-(pyridin-2-yl) substituted thiourea mdpi.com | Thiourea | Pyridin-2-amine, Aryl isothiocyanate |
Formation of Polymeric Structures and Dendrimers Based on this compound
The bifunctional nature of this compound, possessing both a primary and a secondary amine, makes it an ideal building block for the synthesis of complex polymeric architectures such as dendrimers. researchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. scispace.com
In the divergent synthesis of dendrimers like Poly(amidoamine) (PAMAM), an initiator core such as ethylenediamine (B42938) is typically used. nih.gov The synthesis proceeds in an iterative sequence of steps. A molecule like this compound can serve as a branching unit. The process generally involves:
A Michael addition reaction of the amine groups to an acrylate (B77674) ester (e.g., methyl acrylate).
An amidation reaction of the resulting ester with another diamine.
This sequence creates a new "generation," doubling the number of reactive terminal groups at each step. nih.gov The internal cavities of these dendrimers can encapsulate guest molecules, and their surfaces can be functionalized for applications in drug delivery and materials science. nih.govmdpi.com
| Dendrimer Property | Description | Relevance of this compound |
| Core | The central molecule from which the dendrimer grows. | The diamine structure allows it to function as a core or a branching unit. |
| Generation (G) | The number of iterative reaction cycles used in synthesis (e.g., G0, G1, G2). | Each generation adds a layer of branches, increasing size and surface groups. |
| Branching | The diamine functionality enables a 1→2 branching pattern, essential for dendritic growth. researchgate.net | The primary and secondary amines can react to build layers. |
| Surface Groups | The terminal functional groups on the dendrimer's periphery (e.g., -NH2, -COOH). | The primary amine of the building block becomes a terminal group in the final generation. |
Introduction of Functional Groups onto the Pyrrolidine Ring of this compound
Beyond derivatizing the ethylamine (B1201723) side chain, the pyrrolidine ring itself can be chemically modified to create novel scaffolds. These modifications can alter the steric and electronic properties of the molecule, influencing its conformation and interactions.
One significant modification is the oxidation of the pyrrolidine ring . The carbon adjacent to the ring nitrogen can be oxidized to a carbonyl group, converting the pyrrolidine into a pyrrolidin-2-one (a lactam). This transformation has been achieved on related N-substituted pyrrolidines using reagents like copper(II) acetate (B1210297) with Oxone as the oxidant, which can induce C-N bond cleavage and oxidation.
Another strategy is the alkylation of the pyrrolidine ring . While direct C-H alkylation is challenging, synthetic routes starting from substituted pyrrolidone precursors allow for the introduction of alkyl groups at various positions on the ring. For example, methods have been developed for synthesizing 2-substituted pyrrolidines from carbonyl compounds and 3-chloropropylamine. organic-chemistry.org Furthermore, catalytic hydrogenation of specifically designed precursors can yield substituted pyrrolidines. google.comgoogle.com
| Reaction Type | Reagents/Conditions | Modification Site | Resulting Structure |
| Ring Oxidation | Cu(OAc)₂, Oxone | C5-position of the pyrrolidine ring | Pyrrolidin-2-one derivative |
| Ring Alkylation | Alkyl halide with a strong base (e.g., LHMDS) on a pyrrolidone precursor | C-atoms of the pyrrolidine ring | Alkyl-substituted pyrrolidine |
| Reductive Amination | Catalytic hydrogenation (e.g., Raney Nickel) of a nitromethylene-pyrrolidine precursor | Exocyclic double bond at C2 | Aminomethyl-substituted pyrrolidine |
Generation of Complex Macrocycles and Cryptands Incorporating this compound
The incorporation of this compound into macrocyclic and cryptand structures is an advanced synthetic strategy used to create molecules with specific recognition and binding properties.
Macrocycles are large cyclic molecules, and their synthesis is a key strategy in medicinal chemistry to enhance potency and selectivity by constraining the molecule into a bioactive conformation. nih.govscienceopen.com The diamine structure of this compound makes it an excellent linker for connecting different parts of a linear precursor to form a macrocycle. For example, a structurally related moiety, 2-pyrrolidin-1-yl-ethoxy, is a component of the potent Janus kinase (JAK2) inhibitor SB1518, which is a complex macrocycle. nih.govscienceopen.com The macrocyclization can be achieved through reactions like intramolecular amidation or alkylation. nih.gov
Cryptands are three-dimensional, cage-like molecules designed to encapsulate ions or small molecules with high selectivity. researchgate.net They are typically synthesized by connecting two bridgehead atoms (often nitrogen) with three polyether or other linker chains. mdpi.com The two nitrogen atoms of this compound (one in the ring, one on the side chain) can serve as the bridgeheads for constructing such a cryptand, creating a specific 3D cavity. The synthesis of cryptands often involves multi-step procedures, including high-dilution cyclization reactions to favor intramolecular over intermolecular processes. mdpi.comrsc.org
| Complex Structure | Description | Role of this compound | Example of Related Structure |
| Macrocycle | A large cyclic molecule, often with 12 or more atoms in the ring. nih.gov | Can act as a linker segment or provide conformational rigidity within the ring. | Pacritinib, a macrocyclic JAK2 inhibitor. scienceopen.com |
| Cryptand | A three-dimensional polycyclic molecule with a cage-like structure for guest encapsulation. researchgate.net | The two nitrogen atoms can serve as bridgeheads to which linker chains are attached. | [K(2.2.2-cryptand)]⁺, a classic cryptand complex encapsulating a potassium ion. researchgate.net |
| Aza-Crown Ether | A macrocycle where some oxygen atoms of a crown ether are replaced by nitrogen atoms. | Can be incorporated as the nitrogen-containing portion of the ring. | Not specifically found, but a logical synthetic target. |
Coordination Chemistry of 2 Pyrrolidin 2 Yl Ethanamine
Ligand Properties and Chelating Ability of 2-(Pyrrolidin-2-yl)ethanamine
This compound is a bidentate ligand, meaning it can bind to a central metal atom through two donor atoms. Its structure features two nitrogen donor atoms: a primary amine at the end of the ethyl chain and a secondary amine within the pyrrolidine (B122466) ring. This arrangement allows it to act as a chelating agent, forming a stable five-membered ring with a metal ion. This ring structure, M-N-C-C-N, is analogous to that formed by the well-studied ligand ethylenediamine (B42938).
The formation of such a chelate ring significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes with two separate, monodentate amine ligands. This phenomenon is known as the chelate effect, which is primarily driven by a favorable increase in entropy upon complexation.
A key feature of this compound is its inherent chirality. The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter, meaning the ligand exists as two non-superimposable mirror images, the (R) and (S) enantiomers. This chirality is a critical factor in the stereochemistry of its coordination compounds, influencing the arrangement of the ligands around the metal center and allowing for the synthesis of stereospecific complexes. Both nitrogen atoms are sp³-hybridized and possess lone pairs of electrons, making them effective Lewis bases for coordinating to metal ions.
Synthesis and Characterization (Principles Only) of Metal Complexes with this compound
The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a metal salt in a suitable solvent. mdpi.com The choice of solvent (e.g., water, ethanol, acetonitrile) depends on the solubility of the reactants. The stoichiometry of the metal-to-ligand ratio is controlled to direct the formation of complexes with the desired number of ligands, such as [M(L)Cl₂], [M(L)₂]Cl₂, or [M(L)₃]Cl₃, where 'L' represents the this compound ligand.
The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure, composition, and properties.
Infrared (IR) Spectroscopy : This technique is used to confirm the coordination of the nitrogen atoms to the metal ion. Upon complexation, the stretching and bending vibrations of the N-H bonds in the ligand are shifted, typically to lower frequencies. The appearance of new absorption bands in the far-infrared region (typically 400-600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds.
Electronic (UV-Visible) Spectroscopy : For transition metal complexes, UV-Vis spectroscopy is employed to study the d-d electronic transitions. The energy and number of absorption bands provide information about the geometry of the coordination sphere (e.g., octahedral, tetrahedral, square planar) and the ligand field strength. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those of Zn(II), NMR spectroscopy is a powerful tool for structural elucidation in solution. Coordination to the metal ion causes significant changes in the chemical shifts of the ligand's proton and carbon atoms.
X-ray Crystallography : This is the definitive method for determining the precise three-dimensional structure of the complex in the solid state. It provides detailed information on bond lengths, bond angles, coordination geometry, and stereochemistry.
Other Techniques : Elemental analysis is used to confirm the empirical formula of the synthesized complex. Molar conductivity measurements in solution help to determine whether the complex is an electrolyte and the number of ions it dissociates into. Magnetic susceptibility measurements are used to determine the number of unpaired electrons in paramagnetic complexes, providing insight into the metal's oxidation state and electronic configuration.
Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II))
Transition metals in the +2 and +3 oxidation states readily form stable complexes with N-donor ligands like this compound.
Copper(II) : Cu(II) complexes with bidentate amine ligands typically exhibit square planar or tetragonally distorted octahedral geometries. It is expected to form complexes such as [Cu(L)₂]²⁺, which would have a characteristic blue or purple color.
Nickel(II) : Ni(II) can adopt various geometries, including octahedral (e.g., [Ni(L)₃]²⁺), which are typically green, and square planar (e.g., [Ni(L)₂]²⁺), which are often yellow, orange, or red. The specific geometry is influenced by factors such as reaction conditions and the nature of the counter-ion.
Cobalt(II) and Cobalt(III) : Co(II) (d⁷) commonly forms tetrahedral or octahedral complexes. These can often be oxidized in the presence of the amine ligand to form highly stable, kinetically inert octahedral Co(III) (d⁶) complexes, such as [Co(L)₃]³⁺. The use of chiral ligands with Co(III) has been explored to control stereochemistry. researchgate.net
Zinc(II) : As a d¹⁰ metal ion, Zn(II) forms colorless, diamagnetic complexes. It typically adopts a tetrahedral or octahedral coordination geometry, forming complexes like [Zn(L)₂]²⁺ or [Zn(L)₃]²⁺.
Main Group and Lanthanide Complexes
While less common than with transition metals, main group elements can also form coordination compounds with this compound. The bonding in these complexes is predominantly electrostatic in nature. Lanthanide ions are characterized by high coordination numbers (typically 8-10) and would likely coordinate multiple this compound ligands, along with solvent molecules or counter-ions, to satisfy their coordination sphere. The interaction is again primarily electrostatic.
Stereochemistry of Metal-2-(Pyrrolidin-2-yl)ethanamine Complexes
Ligand Chirality : The inherent (R) or (S) configuration of the ligand is the primary source of chirality. Using an enantiomerically pure ligand can lead to the stereoselective or stereospecific formation of a particular isomer of the metal complex.
Helical Chirality : In octahedral complexes with two or three bidentate ligands (e.g., [M(L)₃]ⁿ⁺), the non-planar chelate rings can be arranged in a right-handed (Δ) or left-handed (Λ) helical fashion around the metal ion. A single enantiomer of the ligand will often favor the formation of one helical isomer over the other.
Chelate Ring Conformation : The five-membered chelate ring is not planar and adopts a puckered conformation, which can be described as either δ (delta) or λ (lambda). The preferred conformation is often dictated by the configuration of the chiral center in the pyrrolidine ring to minimize steric strain.
Geometric Isomerism : In bis-chelate complexes like [M(L)₂(X)₂], where X is a monodentate ligand, cis and trans isomers are possible. In tris-chelate complexes [M(L)₃], facial (fac) and meridional (mer) isomers can form.
The interplay of these factors can lead to the formation of specific diastereomers with distinct physical and chemical properties.
Table 1: Potential Sources of Stereoisomerism in Octahedral Complexes of this compound. This table outlines the different factors that contribute to the complex stereochemistry of coordination compounds formed with this chiral ligand.
Electronic Structure and Bonding in this compound Coordination Compounds
The bonding between this compound and a metal ion is best described using Ligand Field Theory. The two nitrogen donor atoms act as σ-donors, donating their lone pairs of electrons into vacant d-orbitals of the transition metal ion to form coordinate covalent bonds.
As a saturated diamine, it is expected to be a moderately strong-field ligand, similar in nature to ethylenediamine. The interaction between the ligand's lone pairs and the metal's d-orbitals removes the degeneracy of the d-orbitals, splitting them into different energy levels. For an octahedral complex, they split into a lower-energy t₂g set and a higher-energy eg set. The energy separation between these sets is denoted as Δₒ (the ligand field splitting parameter).
The magnitude of Δₒ influences the electronic properties of the complex:
Color : The absorption of light to promote an electron from the t₂g to the eg orbitals (a d-d transition) is responsible for the color of most transition metal complexes. The energy of the absorbed light is related to the magnitude of Δₒ.
Magnetic Properties : For metal ions with d⁴ to d⁷ electron configurations, a large Δₒ (strong field) can cause electrons to pair up in the lower-energy t₂g orbitals, resulting in a low-spin complex. A smaller Δₒ (weak field) allows electrons to occupy the higher-energy eg orbitals before pairing, leading to a high-spin complex.
The electronic structure is therefore a direct consequence of the interplay between the metal ion and the ligand field created by the coordinated this compound molecules.
Ligand Exchange Kinetics and Thermodynamics of this compound Complexes
The study of ligand exchange processes provides insight into the stability and reactivity of coordination complexes in solution.
Thermodynamics The thermodynamic stability of a metal complex is quantified by its formation constant (K_f) or stability constant (β). The complexation of a metal ion (M) with this compound (L) can be represented by stepwise equilibria:
M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂)
Kinetics The kinetics of ligand exchange describe the rates and mechanisms by which a coordinated ligand is replaced by another ligand from the solution. The reactivity of metal-amine complexes varies widely. nih.gov
Labile Complexes : Complexes of metal ions like Cu(II), Zn(II), and high-spin Co(II) are typically labile, meaning they undergo rapid ligand exchange, often on the millisecond timescale or faster.
Inert Complexes : Complexes of ions like Co(III) and Cr(III) are kinetically inert, meaning ligand exchange reactions are extremely slow, with half-lives that can be hours, days, or even longer.
The mechanism of substitution can be associative (where the incoming ligand binds first to form an intermediate of higher coordination number), dissociative (where the outgoing ligand leaves first to form an intermediate of lower coordination number), or an interchange mechanism that is a concerted process. inorgchemres.org The specific pathway is influenced by the nature of the metal ion, the steric properties of the ligand, and the reaction conditions.
Table 2: Kinetic and Thermodynamic Concepts. This table summarizes the key differences between the thermodynamic stability and kinetic reactivity of metal complexes.
Compound Names
Table 3: List of chemical compounds mentioned in the article.
Applications of 2 Pyrrolidin 2 Yl Ethanamine in Catalysis
2-(Pyrrolidin-2-yl)ethanamine as an Organocatalyst or Precursor
Derivatives of this compound are quintessential organocatalysts, operating primarily through enamine or iminium ion intermediates. The pyrrolidine (B122466) nitrogen typically forms an enamine with a carbonyl donor, while the side chain, often modified into a functional group like an amide or sulfonamide, acts as a directing group, activating the acceptor molecule and controlling the stereochemical outcome via hydrogen bonding. nih.gov
Enantioselective Michael Additions
In the realm of conjugate additions, organocatalysts derived from the this compound framework have proven highly effective. These catalysts facilitate the Michael addition of aldehydes and ketones to nitroolefins, creating stereogenic centers with high fidelity. For instance, novel pyrrolidine-based organocatalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been synthesized and successfully applied to the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee.
Another study utilized D-prolinamides, derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines, to catalyze the addition of aldehydes to β-nitroalkenes at ambient temperatures without the need for additives. These bifunctional catalysts employ the pyrrolidine nitrogen for enamine formation and the sulfonamide moiety for orienting the nitroalkene via hydrogen bonding, leading to effective stereocontrol.
Table 1: Organocatalyzed Enantioselective Michael Additions
| Catalyst Type | Reactants | Key Findings | Enantioselectivity (ee) |
|---|---|---|---|
| Pyrrolidine with C2-dioxolane moiety | Aldehydes + Nitroolefins | Bulky C2 substituent creates a sterically demanding environment for stereocontrol. | Up to 85% |
| D-Prolinamide derivative | Aldehydes + β-Nitroalkenes | Bifunctional activation via enamine and hydrogen bonding. Reaction proceeds at room temperature. | High (specific values vary with substrate) |
| Aminal-pyrrolidine | Propanal + trans-β-nitrostyrene | Effective catalyst, best results with catalyst 98a. | 79% |
| Aminal-pyrrolidine | Cyclohexanone + trans-β-nitrostyrene | Catalyst 98b provided the best stereoselectivity for ketone donors. | 80% |
Asymmetric Aldol (B89426) and Mannich Reactions
The Hajos–Parrish–Eder–Sauer–Wiechert reaction, an early example of an asymmetric intramolecular aldol reaction catalyzed by proline, laid the groundwork for the extensive use of pyrrolidine derivatives in similar transformations. mdpi.com Prolinamides and peptides incorporating the this compound structure are excellent catalysts for direct asymmetric aldol reactions. By combining prolinamide structures with a 2-pyrrolidinone scaffold, hybrid organocatalysts have been developed that show high yields and selectivities (up to 99% ee) in the aldol reaction between various ketones and aldehydes in both organic and aqueous media.
Similarly, in Mannich reactions, pyrrolidine-based catalysts are highly effective for the synthesis of chiral β-amino carbonyl compounds. (S)-Proline and its derivatives typically yield the syn-product with high diastereo- and enantioselectivity. The catalyst operates by forming an enamine with the aldehyde donor, which then attacks the imine acceptor. The stereochemical outcome is dictated by the catalyst's rigid structure, which favors a specific transition state. For example, the diamine (S)-1-(2-pyrrolidinylmethyl)pyrrolidine, a close structural relative, has been used to catalyze the asymmetric Mannich reaction between cyclic ketimines and unmodified aldehydes.
Table 2: Asymmetric Aldol and Mannich Reactions
| Reaction | Catalyst Type | Reactants | Key Findings | Selectivity |
|---|---|---|---|---|
| Aldol Reaction | Prolinamide-2-pyrrolidinone hybrid | Ketones + Aldehydes | Effective in both organic solvents (petroleum ether) and brine. | Up to 97:3 dr, up to 99% ee |
| Aldol Reaction | H-Pro-Gly-D-Ala-OH (Tripeptide) | Isatins + Acetone | Presence of a D-amino acid induces a specific conformation leading to high enantioselectivity. | Up to 97% ee |
| Mannich Reaction | (S)-Proline derivatives | Aldehydes + α-Imino ethyl glyoxylate | Catalyst forms an enamine, leading to predominantly syn-products. | High dr and ee |
Transfer Hydrogenations and Reductions
The pyrrolidine motif is also instrumental in organocatalytic reduction reactions. In transfer hydrogenation, a secondary amine catalyst activates an α,β-unsaturated aldehyde by forming a transient iminium ion. This activation lowers the LUMO of the substrate, facilitating hydride transfer from a donor like a Hantzsch ester or dihydro-benzylnicotinamide (BNAH). A biotin-tethered pyrrolidine catalyst, when hosted within the protein streptavidin, has been shown to mediate the transfer hydrogenation of cinnamaldehyde and its analogues with nearly quantitative conversion. This hybrid catalyst system demonstrates enzyme-like behavior, with the protein host providing a chiral microenvironment that influences the reaction.
This compound as a Chiral Ligand in Metal-Catalyzed Reactions
The diamine structure of this compound and its derivatives makes it an attractive candidate for use as a chiral ligand in transition metal catalysis. The two nitrogen atoms can chelate to a metal center, creating a stable chiral complex that can induce enantioselectivity in a variety of transformations.
Asymmetric Hydrogenation and Hydrosilylation
While the direct use of this compound as a ligand is not extensively documented for these specific reactions, more complex ligands incorporating the chiral pyrrolidine backbone are highly effective. For instance, novel PNNP ligands with a pyrrolidine core have been synthesized and applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.net Similarly, pyrrolidine-based P,O-ligands derived from carbohydrates have been used in iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins, achieving enantioselectivities up to 99% ee. researchgate.net In these systems, the pyrrolidine ring serves as a rigid scaffold to precisely orient the catalytically active metal center and the substrate, thereby controlling the stereochemical outcome of the hydride or silyl transfer. Ferrocene-based ligands containing a pyrrolidine moiety have also been developed for rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, yielding products with excellent enantioselectivities (>99.9% ee). nih.gov
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
In the field of palladium-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the catalytic species and influencing reactivity and selectivity. Chiral ligands containing the pyrrolidine scaffold have been developed for certain types of cross-coupling. For example, a series of amine-imine bidentate ligands based on a trans-2,5-disubstituted pyrrolidine core have been prepared and used in the palladium-catalyzed allylic alkylation, a reaction related to cross-coupling. researchgate.net
However, the application of this compound or its simple derivatives as the primary chiral ligand in the canonical Suzuki, Heck, and Sonogashira reactions is not a widely reported strategy. The development in this area has largely focused on phosphine ligands, N-heterocyclic carbenes (NHCs), and other ligand classes. nih.gov While some research has explored the use of a Pd(L-proline)₂ complex as a catalyst for Heck reactions in aqueous media, showcasing the potential of related structures, the use of ligands derived directly from this compound in these specific, widely-used cross-coupling reactions remains a less explored area. organic-chemistry.org The focus has often been on the synthesis of chiral pyrrolidines via cross-coupling rather than their use as ligands to catalyze these reactions. whiterose.ac.uk
Enantioselective Ring-Opening Polymerizations
Enantioselective ring-opening polymerization (ROP) is a powerful method for producing stereoregular and biodegradable polymers from racemic cyclic monomers. The stereochemistry of the resulting polymer is dictated by the chiral catalyst, which selectively polymerizes one enantiomer of the monomer over the other.
A thorough review of the scientific literature reveals a notable absence of studies specifically employing this compound or its direct derivatives as the primary catalytic species for the enantioselective ring-opening polymerization of cyclic esters, such as lactide or β-butyrolactone. While the broader class of chiral diamines and amino alcohols derived from proline have been investigated in this context, specific data on the performance of this compound, including details on monomer scope, catalyst efficiency, and the properties of the resulting polymers, are not available in published research. Consequently, there are no established research findings or data tables to present for this specific application.
Catalyst Immobilization Strategies for this compound Derivatives
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practicality in industrial processes by facilitating catalyst separation and recycling. Common supports include inorganic materials like silica (B1680970) and organic polymers.
In the context of this compound, the scientific literature does not provide specific examples or detailed studies on the immobilization of its catalytic derivatives. While general methodologies for anchoring pyrrolidine-based catalysts to various supports have been developed, the application of these techniques to catalysts derived from this compound has not been documented. Research on this topic would typically involve the functionalization of the pyrrolidine or ethanamine moiety to enable covalent attachment to a support material. However, specific research findings, including the types of supports used, the linking strategies employed, and the performance of the resulting heterogeneous catalysts, are not available for this particular compound.
Mechanistic Investigations of Catalytic Cycles Involving this compound
Understanding the mechanistic pathway of a catalytic reaction is fundamental to optimizing catalyst performance and reaction conditions. Such studies often involve a combination of kinetic experiments, spectroscopic analysis of intermediates, and computational modeling to elucidate the elementary steps of the catalytic cycle, including substrate coordination, bond activation, and product release.
For catalytic systems involving this compound, there is a lack of specific mechanistic investigations in the published literature. While the compound's structure, featuring a chiral pyrrolidine ring and a primary amine, suggests potential for forming well-defined metal complexes or acting as a bifunctional organocatalyst, detailed studies elucidating its role in a complete catalytic cycle are absent. Therefore, information regarding key catalytic intermediates, transition state structures, and kinetic profiles for reactions catalyzed by this compound or its derivatives is not currently available.
Analytical Methodologies for 2 Pyrrolidin 2 Yl Ethanamine Characterization
Spectroscopic Techniques (Principles Only) for Structural Elucidation
Spectroscopy involves the interaction of electromagnetic radiation with a molecule, providing detailed information about its structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei, such as hydrogen-1 (¹H) and carbon-13 (¹³C). technologynetworks.comlongdom.org The underlying principle is that these nuclei possess a quantum mechanical property called spin, which generates a magnetic moment. longdom.orglibretexts.org When placed in a strong external magnetic field, these nuclear magnets align either with or against the field, creating distinct energy states. longdom.orglibretexts.org
By applying a radiofrequency pulse, the nuclei can be excited from the lower energy state to the higher one. longdom.org When the nuclei relax back to the lower state, they emit a signal that is detected and converted into an NMR spectrum. longdom.org The exact frequency at which a nucleus resonates is highly dependent on its local chemical environment, an effect known as the chemical shift. This allows chemists to distinguish between different atoms within a molecule.
For 2-(Pyrrolidin-2-yl)ethanamine, ¹H and ¹³C NMR would provide critical structural information:
¹H NMR: Would reveal the number of different proton environments, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin splitting).
¹³C NMR: Would show the number of unique carbon atoms in the molecule, providing a carbon "fingerprint."
Two-dimensional (2D) NMR experiments can further establish correlations between different nuclei to piece together the complete molecular structure. technologynetworks.com
| NMR Principle | Application to this compound Characterization |
| Nuclear Spin | The ¹H and ¹³C nuclei in the molecule are NMR-active (spin I ≠ 0) and can be detected. technologynetworks.com |
| Chemical Shift | Protons and carbons in the pyrrolidine (B122466) ring, ethyl chain, and near the two different nitrogen atoms will have distinct chemical shifts, indicating their unique electronic environments. |
| Integration | The area under each ¹H NMR signal is proportional to the number of protons generating that signal, confirming the number of hydrogens in each part of the molecule. technologynetworks.com |
| Spin-Spin Coupling | Splitting patterns of ¹H NMR signals reveal how many protons are on adjacent atoms, helping to establish the connectivity of the ethylamine (B1201723) side chain to the pyrrolidine ring. libretexts.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The principle is based on the fact that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the energy at frequencies that match its natural vibrational modes (e.g., stretching, bending).
An IR spectrum is a plot of absorbance (or transmittance) versus the frequency of light (typically expressed as wavenumber, cm⁻¹). Specific functional groups give rise to characteristic absorption bands in predictable regions of the spectrum. For this compound, IR spectroscopy would be expected to identify key functional groups. For instance, the N-H bonds of the primary amine would have characteristic stretching vibrations, as would the C-H bonds of the aliphatic parts of the molecule and the C-N bonds. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (typically two bands) |
| Aliphatic Amine | C-N Stretch | 1020-1250 |
| Alkane | C-H Stretch | 2850-3000 |
| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1590-1650 |
Mass Spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio (m/z) of ions. The basic principle involves ionizing a chemical compound to generate charged molecules or molecular fragments and then separating these ions based on their m/z ratio. docbrown.info The result is a mass spectrum, which plots ion intensity as a function of the mass-to-charge ratio.
This technique provides two critical pieces of information for structural elucidation:
Molecular Weight: The ion with the highest m/z value is often the molecular ion (M+), which corresponds to the intact molecule with one electron removed. Its mass provides the molecular weight of the compound.
Fragmentation Pattern: Under the high energy of ionization, the molecular ion often breaks apart into smaller, characteristic fragment ions. docbrown.info The pattern of these fragments serves as a molecular fingerprint and provides clues about the molecule's structure. Amines, for instance, characteristically undergo alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. docbrown.info
For this compound, the mass spectrum would confirm its molecular weight of 114.19 g/mol and show specific fragment ions resulting from the cleavage of the pyrrolidine ring or the ethylamine side chain. nih.govpharmaffiliates.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. The principle involves the transition of electrons from a lower energy ground state to a higher energy excited state upon absorbing light of a specific wavelength. The types of electronic transitions possible depend on the molecule's structure.
Saturated compounds containing atoms with non-bonding electrons (lone pairs), such as the nitrogen in amines, can undergo n → σ* (non-bonding to sigma antibonding) transitions. These transitions typically occur in the UV region of the spectrum. Compounds with conjugated systems (alternating single and double bonds) absorb strongly in the UV-Vis region. Since this compound is a saturated aliphatic amine lacking significant chromophores, it is expected to exhibit only weak absorptions in the far UV region and would likely be transparent in the near-UV and visible regions. nist.gov
Chromatographic Separation and Purity Assessment (Principles Only)
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography (GC) is a powerful chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. ccsknowledge.com The principle of separation in GC is based on the differential partitioning of the sample components between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a long, thin tube called a column. ccsknowledge.com
Components of the sample that are more volatile and have weaker interactions with the stationary phase will travel through the column faster and thus have a shorter retention time. ccsknowledge.com A detector at the end of the column records the time and amount of each component emerging. For purity assessment, a pure sample of this compound would ideally produce a single, sharp peak in the resulting chromatogram. The presence of additional peaks would indicate impurities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. gcms.czmdpi.com As each separated component elutes from the GC column, it is directly introduced into the ion source of a mass spectrometer. researchgate.net This allows for the generation of a mass spectrum for each individual component in the mixture. Therefore, GC-MS can not only determine the purity of a this compound sample but also provide the molecular weight and structural information needed to identify any impurities present. nih.gov
| Technique | Principle | Application to this compound |
| Gas Chromatography (GC) | Separation of volatile compounds based on their differential partitioning between a mobile gas phase and a stationary phase. ccsknowledge.com | Assesses the purity of a sample by separating the target compound from volatile impurities. A single peak indicates high purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines GC separation with MS detection. gcms.cz | Separates the target compound from impurities and provides a mass spectrum for each, allowing for definitive identification of both the main component and any contaminants. |
High-Performance Liquid Chromatography (HPLC) and LC-MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The separation is founded on the distribution of the analyte between a stationary phase, packed within a column, and a liquid mobile phase that is pumped through the system. For a compound like this compound, which possesses basic amine functionalities, reversed-phase HPLC is a commonly employed mode. In this setup, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives to control pH and improve peak shape.
The translated data from an HPLC analysis is known as a chromatogram, where the x-axis represents time and the y-axis measures the detector's signal. Each separated component appears as a peak, and the time it takes for a component to travel through the column to the detector is its retention time, a key parameter for qualitative identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) significantly enhances the analytical power by coupling the separation capabilities of HPLC with the detection prowess of mass spectrometry. drawellanalytical.comrsc.org As the separated components, including this compound, elute from the HPLC column, they are introduced into the mass spectrometer's ion source. Here, the molecules are ionized, for instance by electrospray ionization (ESI), a soft ionization technique well-suited for polar molecules like amines. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). This provides highly specific molecular weight information, confirming the identity of the compound. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, offering an even higher degree of confidence in identification. scispace.com
For complex matrices, LC-MS/MS is particularly valuable due to its high selectivity and sensitivity, allowing for the detection and quantification of trace levels of the analyte. drawellanalytical.comscispace.com The technique's versatility allows for the analysis of a wide array of compounds, from small organic molecules to large biomolecules. hplcprofessionals.com
Table 1: Typical HPLC and LC-MS Parameters for Amine Analysis
| Parameter | HPLC | LC-MS |
|---|---|---|
| Column | Reversed-phase C18, C8 | Reversed-phase C18, C8; HILIC |
| Mobile Phase | Acetonitrile/Methanol and Water with additives (e.g., formic acid, ammonium (B1175870) formate) | Acetonitrile/Methanol and Water with volatile additives (e.g., formic acid, ammonium acetate) |
| Detection | UV-Vis, Diode Array Detector (DAD) | Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) |
| Ionization Source | N/A | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 1.0 mL/min |
| Column Temperature | Ambient to 40°C | 25°C to 50°C |
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it can exist as a pair of enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological and toxicological profiles. Therefore, determining the enantiomeric purity is crucial. Chiral chromatography is the most widely used technique for this purpose.
The principle of chiral chromatography lies in the use of a chiral stationary phase (CSP). These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and, consequently, their separation. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.
Commonly used CSPs for the separation of chiral amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and macrocyclic antibiotics. The choice of CSP and mobile phase is critical for achieving successful enantioseparation. Mobile phases in chiral HPLC often consist of a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol), sometimes with a small amount of an amine modifier (like diethylamine) to improve peak shape and resolution.
Alternatively, an indirect method can be used where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. However, the direct method using a CSP is often preferred due to its simplicity and avoidance of potential kinetic resolution during derivatization.
Table 2: Common Chiral Stationary Phases for Amine Separation
| CSP Type | Chiral Selector | Typical Mobile Phase |
|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Hexane/Isopropanol/Diethylamine |
| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin derivatives | Aqueous buffers with organic modifiers |
| Pirkle-type (brush-type) | π-acidic or π-basic moieties (e.g., (R,R)-Whelk-O 1) | Hexane/Isopropanol |
Elemental Analysis (Principles Only)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S) within a pure sample of an organic compound. wikipedia.orgresearchgate.net For this compound (C₆H₁₄N₂), this technique is primarily used to confirm its elemental composition and, by extension, its empirical formula. The most prevalent method for this analysis is combustion analysis. researchgate.netwikipedia.org
The core principle of combustion analysis involves burning a precisely weighed small sample of the organic compound in an excess of pure oxygen at a very high temperature (around 1000°C). researchgate.netuillinois.edu This process quantitatively converts the elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and/or nitrogen oxides (NOₓ). uillinois.edu
These combustion products are then carried by an inert gas, such as helium, through a series of steps. First, they pass through a reduction chamber (containing heated copper) to convert any nitrogen oxides back to elemental nitrogen (N₂). measurlabs.com Subsequently, the gases flow through specific absorbent traps or a gas chromatography column to separate them. thermofisher.com Finally, a thermal conductivity detector (TCD) measures the amount of each gaseous component. thermofisher.com By comparing the detector's response to that of a known standard and using the initial sample weight, the percentage of each element in the original compound can be accurately calculated. uillinois.edu The accepted deviation for elemental analysis results is typically within ±0.3% of the calculated theoretical values.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
X-ray crystallography, specifically single-crystal X-ray diffraction, is the most powerful and definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its solid state. uq.edu.aucreative-biostructure.com This non-destructive technique can be applied to this compound or its derivatives, provided they can be grown into a suitable single crystal. carleton.edu
The fundamental principle involves irradiating a single crystal with a monochromatic beam of X-rays. carleton.edu The regularly arranged atoms within the crystal lattice act as a three-dimensional diffraction grating, causing the X-rays to be scattered in a specific, predictable pattern of spots with varying intensities. carleton.eduazolifesciences.com This diffraction pattern is unique to the crystal's internal structure. wikipedia.org
By rotating the crystal and collecting the diffraction data from multiple orientations, a complete dataset of the intensities and positions of the diffracted beams is recorded. creative-biostructure.comwikipedia.org This data is then processed using complex mathematical (Fourier transform) calculations to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with very high precision. The resulting structural model provides detailed information, including:
Precise bond lengths and bond angles. carleton.edu
The conformation of the pyrrolidine ring and the ethanamine side chain.
The stereochemistry at the chiral center, allowing for the absolute configuration of a single enantiomer to be determined.
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Quantitative Analysis Techniques (Principles Only)
Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample. Chromatographic methods, particularly HPLC and LC-MS, are the primary techniques for this purpose due to their high precision and accuracy. rsc.orgchromafrica.com The fundamental principle relies on comparing the detector response of the analyte in an unknown sample to the response of a known amount of a reference standard. jasco-global.com
Two main calibration methods are employed:
External Standard Method: This is the most straightforward approach. A series of calibration standards containing known concentrations of pure this compound are prepared and analyzed. A calibration curve is then constructed by plotting the detector response (e.g., peak area or peak height) against the corresponding concentration. jasco-global.comresearchgate.net The same analysis is performed on the unknown sample, and its detector response is used to determine the concentration by interpolation from the calibration curve. researchgate.net The accuracy of this method depends on the consistency of the injection volume. researchgate.net
Internal Standard Method: To correct for variations in sample preparation, injection volume, and instrument response, an internal standard (IS) is used. jasco-global.com The IS is a compound that is chemically similar to the analyte but not present in the original sample. A known and constant amount of the IS is added to all calibration standards and the unknown samples before any sample processing. jasco-global.com The calibration curve is created by plotting the ratio of the analyte's peak area to the IS's peak area against the analyte's concentration. The same ratio is calculated for the unknown sample, and its concentration is determined from this curve. This method can significantly improve the precision and accuracy of the quantification.
In both methods, the detector response is assumed to be within the linear range, where the signal is directly proportional to the concentration of the analyte. researchgate.net For LC-MS, stable isotope-labeled versions of the analyte are often used as ideal internal standards, as they have nearly identical chemical properties and chromatographic behavior but are distinguishable by their mass. drawellanalytical.com
Theoretical and Computational Studies of 2 Pyrrolidin 2 Yl Ethanamine
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. scienceopen.com By solving the Kohn-Sham equations, DFT can accurately predict various electronic properties. scienceopen.com For a molecule like 2-(Pyrrolidin-2-yl)ethanamine, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its optimized molecular geometry and electronic properties. researchgate.net
These calculations provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. These parameters are fundamental for understanding the molecule's behavior in chemical reactions.
Table 1: Hypothetical Electronic Properties of this compound calculated by DFT Note: The following data is illustrative and represents the type of output generated from DFT calculations.
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Electron-donating ability |
| LUMO Energy | 1.2 | eV | Electron-accepting ability |
| HOMO-LUMO Gap | 7.7 | eV | Chemical reactivity and stability |
| Dipole Moment | 1.8 | Debye | Molecular polarity |
| Total Energy | -327.5 | Hartrees | Thermodynamic stability |
Prediction of Reactivity and Selectivity via Quantum Chemical Methods
Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of molecules. rsc.org For this compound, these methods can identify the most likely sites for electrophilic and nucleophilic attack. By analyzing the distribution of electron density and the molecular electrostatic potential (MEP), researchers can visualize electron-rich and electron-poor regions of the molecule.
The nitrogen atoms in the pyrrolidine (B122466) ring and the primary amine group are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, regions with lower electron density would be targets for nucleophiles. Quantum descriptors derived from DFT calculations, such as Fukui functions and local softness indices, can quantify the reactivity of specific atoms within the molecule. chemrxiv.org This allows for a precise prediction of how this compound will interact with other reagents, which is critical for designing synthetic routes and understanding reaction mechanisms. rsc.org
Conformational Analysis and Energy Landscapes of this compound
The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. scribd.com The molecule's flexibility arises from rotation around its single bonds and the puckering of the pyrrolidine ring. researchgate.net
Computational methods, particularly DFT, are used to perform a systematic search of the conformational space. researchgate.net This process generates an energy landscape, which maps the potential energy of the molecule as a function of its geometry. The lowest points on this landscape correspond to the most stable conformers. The small energy differences between conformers often require high-accuracy electronic structure methods for reliable predictions. researchgate.net Understanding the distribution and accessibility of these low-energy conformations is essential, as the specific shape of the molecule can dictate its ability to interact with biological targets or participate in chemical reactions.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound Note: This table illustrates potential results from a conformational analysis, with energies relative to the most stable conformer.
| Conformer ID | Dihedral Angle (N-C-C-N) | Ring Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 175° (anti) | Twist (T) | 0.00 | 65.3 |
| 2 | 65° (gauche) | Envelope (E) | 0.85 | 20.1 |
| 3 | 178° (anti) | Envelope (E) | 1.20 | 10.5 |
| 4 | -68° (gauche) | Twist (T) | 1.55 | 4.1 |
Molecular Dynamics Simulations of this compound in Various Environments
While quantum chemical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can reveal how its conformation and interactions change in different environments, such as in an aqueous solution or when interacting with a biological membrane. nih.gov
Computational Design and Screening of Novel Derivatives Based on this compound
The structure of this compound can serve as a scaffold for the computational design of new molecules with desired properties. researchgate.net This process, often part of a drug discovery pipeline, involves creating a virtual library of derivatives by adding various functional groups to the parent molecule. nih.gov
Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are then used to screen these derivatives in silico. researchgate.netnih.gov QSAR models correlate the chemical structure of the derivatives with their predicted activity, while docking simulations predict how strongly these molecules might bind to a specific biological target, such as a protein receptor. researchgate.net This computational pre-screening significantly narrows down the number of candidate molecules that need to be synthesized and tested experimentally, accelerating the discovery of new functional compounds. nih.gov
Solvation Effects on the Properties and Reactivity of this compound
The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. rsc.org Computational chemistry offers methods to study these solvation effects. Implicit solvent models, such as the Self-Consistent Reaction Field (SCRF) theory, represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient for studying how the solvent affects the electronic structure and conformational energies of this compound.
Table 3: Hypothetical Calculated Dipole Moment of this compound in Different Solvents Note: This table illustrates how a key electronic property might change with the solvent environment.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 1.8 |
| Dioxane | 2.21 | 2.5 |
| Acetonitrile (B52724) | 37.5 | 3.9 |
| Water | 78.54 | 4.3 |
Biological and Mechanistic Relevance of 2 Pyrrolidin 2 Yl Ethanamine Pre Clinical, in Vitro Focus
Role as a Scaffold in Biosynthetic Pathways (Hypothetical or Known Analogues)
The pyrrolidine (B122466) ring is a core structure in numerous natural products, particularly in alkaloids. While the direct involvement of 2-(Pyrrolidin-2-yl)ethanamine in a known biosynthetic pathway is not extensively documented, its structural components are central to the biosynthesis of prominent alkaloids like nicotine and various pyrrolizidine (B1209537) alkaloids. nih.govresearchgate.netproquest.com
The biosynthesis of nicotine in tobacco plants, for instance, involves the coupling of a pyridine ring with a pyrrolidine ring. nih.govresearchgate.net The pyrrolidine moiety is derived from the amino acid ornithine or arginine via the intermediate putrescine. researchgate.net Putrescine is then converted to N-methyl-Δ¹-pyrrolinium cation, the reactive precursor that condenses with a derivative of nicotinic acid to form nicotine. biocyclopedia.com A plausible biosynthetic pathway for other pyrrolidine alkaloids also starts from ornithine, which is decarboxylated to putrescine, then methylated and oxidized to form the 1-methylpyrrolinium precursor. researchgate.net
Hypothetically, this compound or its close derivatives could serve as alternative building blocks in engineered or synthetic biosynthetic pathways. The primary amine of the ethanamine side chain could be a site for enzymatic modification or coupling to other molecular entities, leading to the generation of novel alkaloid-like structures. The biosynthesis of pyrrolizidine alkaloids also proceeds through intermediates derived from putrescine, highlighting the versatility of this diamine precursor in generating diverse heterocyclic scaffolds in nature. proquest.comresearchgate.net
Enzymatic Transformations and Biocatalytic Modifications of this compound (In Vitro Studies)
The chiral nature of this compound makes it an interesting substrate for stereoselective enzymatic transformations. Biocatalysis offers a green and efficient alternative for the synthesis of enantiomerically pure amines and their derivatives. researchgate.net In vitro studies have demonstrated the utility of various enzymes in modifying structures analogous to this compound.
Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. They have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines. acs.orgresearchgate.net A transaminase-triggered cyclization of ω-chloroketones can produce chiral 2-substituted pyrrolidines with high enantiomeric excess. acs.orgnih.gov This enzymatic approach could hypothetically be adapted for the kinetic resolution of racemic this compound or for the synthesis of its enantiomerically pure forms from a suitable precursor.
Imine Reductases (IREDs) are another class of enzymes that catalyze the asymmetric reduction of imines to amines. IREDs have been used for the stereocomplementary synthesis of various chiral 2-aryl-substituted pyrrolidines from the corresponding pyrrolines, achieving excellent enantioselectivity. acs.org This highlights the potential for enzymatic reduction to be a key step in the synthesis or modification of this compound derivatives.
Other enzymes that could potentially act on this compound in vitro include:
Monoamine Oxidases (MAOs): These enzymes catalyze the oxidative deamination of monoamines. While the substrate specificity of MAOs for diamines can vary, derivatives of this compound could be investigated as substrates or inhibitors of this enzyme class.
Lipases: These enzymes can be used for the kinetic resolution of racemic amines via acylation. The primary amine of this compound could be a target for lipase-catalyzed acylation in an organic solvent, allowing for the separation of its enantiomers.
A summary of potential enzymatic transformations is provided in the table below.
| Enzyme Class | Potential In Vitro Application for this compound | Reference |
| Transaminases (TAs) | Asymmetric synthesis, Kinetic resolution | acs.orgresearchgate.net |
| Imine Reductases (IREDs) | Stereoselective synthesis from imine precursors | acs.org |
| Monoamine Oxidases (MAOs) | Oxidative deamination, Inhibition studies | nih.gov |
| Lipases | Enantioselective acylation for kinetic resolution | researchgate.net |
Interaction with Biomolecules: Binding Mechanisms and Specificity (In Vitro Ligand-Receptor Studies)
The pyrrolidine motif is a key pharmacophore in many ligands that target various receptors in the central nervous system. In vitro binding assays are crucial for determining the affinity and selectivity of these compounds for their biological targets. researchgate.net
Dopamine Receptors: Derivatives of pyrrolidine are known to interact with dopamine receptors. For instance, a series of eticlopride-based bitopic ligands containing a pyrrolidine ring have been evaluated for their binding affinities at dopamine D2 and D3 receptors. nih.govacs.org Structure-activity relationship (SAR) studies of these compounds revealed that modifications to the pyrrolidine ring significantly impact binding affinity. For example, O-alkylation at the 4-position of the pyrrolidine ring generally led to higher binding affinities compared to N-alkylation. nih.govacs.org In another study, 3-(3-hydroxyphenyl)pyrrolidine analogues were synthesized to probe the secondary binding pocket of the D3 receptor, demonstrating the importance of the pyrrolidine scaffold in orienting functional groups for optimal receptor interaction. nih.govdaneshyari.com
Nicotinic Acetylcholine Receptors (nAChRs): The pyrrolidinium ring of nicotine is essential for its interaction with nAChRs. nih.gov A "methyl scan" of this ring revealed that methylation at different positions significantly alters the binding and agonist potency at α7 and α4β2 nAChR subtypes. nih.gov For example, 2'-methylation enhanced binding at α7 receptors. nih.gov Furthermore, pyrrolidinyl benzofurans and benzodioxanes have been identified as selective α4β2 nAChR ligands. nih.gov These studies underscore the critical role of the pyrrolidine scaffold in mediating interactions with nAChRs and suggest that derivatives of this compound could be designed to target these receptors.
The table below summarizes the binding affinities of some pyrrolidine-based ligands at dopamine receptors.
| Compound | Receptor | Ki (nM) | Reference |
| O-alkylated Eticlopride Analogue 33 | D3R | 0.436 | nih.govacs.org |
| O-alkylated Eticlopride Analogue 33 | D2R | 1.77 | nih.govacs.org |
| N-alkylated Eticlopride Analogue 11 | D3R | 6.97 | nih.govacs.org |
| N-alkylated Eticlopride Analogue 11 | D2R | 25.3 | nih.govacs.org |
Design of Molecular Probes and Fluorescent Tags Based on this compound Scaffold
Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes in real-time. nih.gov The design of such probes often involves a fluorophore, a recognition moiety for the target analyte, and a linker. The this compound scaffold, with its two reactive amine groups, presents a versatile platform for the construction of novel fluorescent probes.
The primary amine of the ethanamine side chain and the secondary amine of the pyrrolidine ring can be selectively functionalized. For instance, the primary amine can be reacted with a fluorophore that has a reactive group like an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The secondary amine of the pyrrolidine ring could then be modified to introduce a recognition element for a specific biological target. This modular design allows for the creation of a library of probes with different fluorescent properties and target specificities. nih.gov
The diamine structure is also amenable to the design of "turn-on" fluorescent probes. For example, in a non-fluorescent state, the lone pairs of the nitrogen atoms can quench the fluorescence of a nearby fluorophore through a photoinduced electron transfer (PET) mechanism. nih.gov Upon binding to a target analyte, such as a metal ion or a specific biomolecule, the conformation of the probe changes, or the electron-donating ability of the amines is reduced, leading to an increase in fluorescence intensity. nih.gov Scaffolds like rhodamine-TPE have been designed with an ethylenediamine (B42938) unit as the recognition element, which demonstrates the utility of diamines in probe design. rsc.org
Furthermore, chiral fluorescent probes have been developed for the enantioselective recognition of amino acids. rsc.org Given that this compound is chiral, it could be incorporated into the design of probes for the stereoselective detection of biological molecules.
Mechanistic Insights into Enzyme Inhibition or Activation by this compound Derivatives (In Vitro Biochemical Assays)
Derivatives of the pyrrolidine scaffold have been extensively studied as inhibitors of various enzymes, and in vitro biochemical assays are fundamental to elucidating their mechanism of action and determining their potency. mdpi.com
Monoamine Oxidase (MAO) Inhibition: Chiral fluorinated pyrrolidine derivatives have been designed and synthesized as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. nih.gov One such derivative, compound D5, exhibited an IC₅₀ of 0.019 µM for MAO-B, which was significantly more potent than the known drug safinamide. nih.gov Molecular docking studies suggested that enhanced hydrophobic interactions contributed to the high activity of this compound. nih.gov Pyrrole (B145914) derivatives containing a pyrrolidinylmethylamine moiety have also been shown to be selective MAO inhibitors. acs.org
Acetylcholinesterase (AChE) Inhibition: Pyrrolizidine alkaloids, which contain a related bicyclic scaffold, have been shown to exhibit moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. tandfonline.comtandfonline.comnih.gov Four pyrrolizidine alkaloids isolated from Echium confusum displayed IC₅₀ values ranging from 0.276 to 0.769 mM. tandfonline.comtandfonline.comnih.gov Computational studies have been used to model the interaction of these alkaloids with the active site of AChE, providing insights into the structural requirements for inhibition. mdpi.com
The inhibitory activities of some pyrrolidine and pyrrolizidine derivatives are presented in the table below.
| Compound/Alkaloid | Target Enzyme | IC50 | Reference |
| Fluorinated Pyrrolidine Derivative (D5) | MAO-B | 0.019 µM | nih.gov |
| Safinamide | MAO-B | 0.163 µM | nih.gov |
| 7-O-angeloyllycopsamine N-oxide | AChE | 0.276 mM | tandfonline.comtandfonline.comnih.gov |
| Echimidine N-oxide | AChE | 0.347 mM | tandfonline.comtandfonline.comnih.gov |
| Echimidine | AChE | 0.397 mM | tandfonline.comtandfonline.comnih.gov |
| 7-O-angeloylretronecine | AChE | 0.769 mM | tandfonline.comtandfonline.comnih.gov |
Advanced Applications and Emerging Research Areas for 2 Pyrrolidin 2 Yl Ethanamine
Materials Science: Polymer Synthesis and Cross-linking Agents
A thorough review of scientific literature reveals a notable absence of specific research detailing the use of 2-(Pyrrolidin-2-yl)ethanamine as a monomer in polymer synthesis or as a cross-linking agent. While primary and secondary amines are fundamentally important functional groups in polymer chemistry, enabling reactions such as polyamidation, polyimidation, and epoxy curing, no studies were identified that specifically document the incorporation or application of this compound in the creation of new polymeric materials. The unique stereochemistry and bifunctionality (one primary and one secondary amine) of this compound could theoretically be leveraged for creating specific polymer architectures; however, such work does not appear to be present in the available research literature.
Supramolecular Chemistry: Host-Guest Recognition and Self-Assembly
In the field of supramolecular chemistry, there is no specific research available that investigates this compound in the context of host-guest recognition or self-assembly. Host-guest systems rely on non-covalent interactions between a host molecule and a guest molecule. While the structural features of this compound, such as its hydrogen bond donors and acceptors, and its chiral center, suggest potential for selective molecular recognition, no studies have been published that explore these possibilities. Similarly, the molecule's capacity to act as a building block for self-assembling systems has not been a subject of investigation in the current body of scientific literature.
Nanotechnology: Surface Functionalization and Nanomaterial Synthesis
In the domain of nanotechnology, the functionalization of nanoparticle surfaces with organic molecules is a common strategy to impart desired properties. Amines are frequently used for this purpose due to their ability to bind to the surface of various nanomaterials. Despite this, a comprehensive search of the literature found no studies that specifically report the use of this compound for the surface functionalization of nanoparticles or in the synthesis of novel nanomaterials. Consequently, there are no research findings to report on its role or efficacy in this area.
Advanced Separation Technologies: Chiral Stationary Phases
The separation of enantiomers is a critical task in analytical and pharmaceutical chemistry, often accomplished using high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). Chiral molecules, particularly amines, are often used as chiral selectors in the fabrication of CSPs. Although the pyrrolidine (B122466) motif is a component of some well-known chiral catalysts and selectors, there is no documented use of this compound itself as a chiral selector or as a component in the synthesis of a chiral stationary phase for chromatographic applications.
Photochemistry and Photophysical Applications of this compound
An examination of the literature on photochemistry and photophysics reveals no studies focused on this compound or its derivatives. The photophysical properties, such as absorption, fluorescence, and phosphorescence, of this compound have not been characterized. Furthermore, there are no reports on its use in photochemical reactions, either as a reactant, a catalyst, or a sensitizer. Research on the photoluminescent properties of certain bicyclic pyrrolidine derivatives has been conducted, but this work does not extend to or mention this compound.
Future Research Directions and Unaddressed Challenges Concerning 2 Pyrrolidin 2 Yl Ethanamine
Exploration of Novel and Sustainable Synthetic Methodologies
While methods for the synthesis of pyrrolidine (B122466) derivatives are well-established, future research should focus on the development of more sustainable and efficient routes to 2-(Pyrrolidin-2-yl)ethanamine and its derivatives. mdpi.com Current strategies often rely on starting materials like proline and can involve multiple steps, including protection and deprotection sequences. nih.gov
Future research in this area should target:
Green Chemistry Approaches: The development of synthetic pathways that utilize renewable starting materials, environmentally benign solvents, and minimize waste generation is a primary goal. This could involve biocatalytic methods, such as the use of transaminases, for the stereoselective synthesis of the chiral pyrrolidine core.
Flow Chemistry Synthesis: Continuous flow processes offer advantages in terms of safety, scalability, and product consistency. nih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient and automated production. nih.gov
One-Pot Reactions: Designing multi-component reactions or tandem catalytic cycles that allow for the construction of the target molecule in a single step from simple precursors would significantly improve synthetic efficiency.
A comparative look at potential synthetic strategies is presented in the table below.
| Methodology | Advantages | Challenges |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility, potential for automation. nih.gov | Initial setup costs, potential for clogging with solid byproducts. |
| One-Pot Reactions | Reduced workup and purification steps, improved atom economy, time and resource efficiency. | Complex reaction optimization, potential for side reactions. |
Development of New Catalytic Systems and Asymmetric Transformations
The structural features of this compound, namely the chiral secondary amine within the pyrrolidine ring and the appended primary amine, make it a promising candidate for use in catalysis. The pyrrolidine motif is a privileged scaffold in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.govbeilstein-journals.org
Future research should explore:
Bifunctional Organocatalysis: The presence of two amine groups with different steric and electronic environments could be exploited in the design of bifunctional organocatalysts. The primary amine could act as a hydrogen-bond donor to orient a substrate while the secondary amine participates in the catalytic cycle.
Ligand Development for Metal-Catalyzed Reactions: The diamine structure of this compound makes it an ideal candidate for a chiral ligand in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, cross-coupling reactions, and C-H functionalization.
Immobilized Catalysts: Grafting this compound or its derivatives onto solid supports, such as polymers or silica (B1680970) gel, would facilitate catalyst recovery and reuse, aligning with the principles of sustainable chemistry.
The table below outlines potential asymmetric reactions where this compound-based catalysts could be investigated.
| Asymmetric Reaction | Potential Role of this compound | Desired Outcome |
| Michael Addition | Organocatalyst forming an enamine intermediate with a donor molecule. nih.gov | High enantioselectivity in the formation of carbon-carbon bonds. |
| Aldol (B89426) Reaction | Bifunctional organocatalyst activating both the nucleophile and electrophile. | Stereoselective synthesis of β-hydroxy carbonyl compounds. |
| Asymmetric Hydrogenation | Chiral ligand for a transition metal catalyst (e.g., Ruthenium, Iridium). | Enantioselective reduction of prochiral olefins and ketones. |
Deeper Understanding of Structure-Reactivity Relationships Through Advanced Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the intricacies of chemical reactions at a molecular level. researchgate.net For this compound, computational studies can provide valuable insights into its conformational preferences, electronic properties, and the mechanisms of reactions in which it participates.
Key areas for future computational research include:
Conformational Analysis: A thorough investigation of the conformational landscape of this compound and its derivatives is crucial for understanding its reactivity and its role in catalysis.
Transition State Modeling: DFT calculations can be employed to model the transition states of reactions catalyzed by this compound-based systems. researchgate.net This can help to elucidate the origin of stereoselectivity and guide the design of more efficient catalysts.
In Silico Screening: Computational methods can be used to screen virtual libraries of this compound derivatives for their potential as catalysts or ligands, accelerating the discovery of new and improved systems.
Discovery of Unexplored Applications in Materials Science and Engineering
The unique chemical structure of this compound suggests a range of potential applications in materials science that are yet to be explored. Its bifunctional nature, with two reactive amine groups, makes it a versatile building block for the synthesis of novel polymers and for the modification of material surfaces.
Future research could focus on:
Polymer Synthesis: this compound can be used as a monomer in the synthesis of polyamides, polyimides, and other polymers. The incorporation of the chiral pyrrolidine unit into the polymer backbone could impart unique properties, such as chiroptical activity or the ability to act as a chiral stationary phase in chromatography.
Surface Modification: The amine groups of this compound can be used to functionalize the surfaces of various materials, such as silica, gold nanoparticles, and carbon nanotubes. This could be used to introduce chirality to a surface, to improve the biocompatibility of a material, or to create new catalytic surfaces. For instance, polyethyleneimine brushes have been used for surface modification to enhance stability. mdpi.com
Self-Assembled Monolayers (SAMs): The ability of amines to form strong interactions with certain metal surfaces could be exploited to form chiral SAMs of this compound, which could have applications in enantioselective sensing or catalysis.
Elucidation of Complex Biological Interaction Mechanisms at a Molecular Level
The pyrrolidine scaffold is a common feature in many biologically active compounds, and derivatives of this compound have the potential to interact with a variety of biological targets. nih.govfrontiersin.org Understanding these interactions at a molecular level is crucial for the development of new therapeutic agents.
Future research in this area should aim to:
Identify Biological Targets: High-throughput screening of this compound and its derivatives against a panel of biological targets, such as enzymes and receptors, could lead to the discovery of new lead compounds for drug development. The pyrrolidine scaffold is present in compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and effects on the central nervous system. nih.gov
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound derivatives with systematic structural modifications would allow for the elucidation of SAR. This information is vital for optimizing the potency and selectivity of a lead compound.
Molecular Modeling of Protein-Ligand Interactions: Computational docking and molecular dynamics simulations can be used to predict and analyze the binding of this compound derivatives to their biological targets. This can provide insights into the key interactions that govern binding affinity and selectivity, aiding in the rational design of more potent inhibitors or modulators. For instance, pyrrolidine-based inhibitors have been developed for T-type calcium channels for the treatment of neuropathic pain. nih.gov
Opportunities for Interdisciplinary Research and Collaborative Initiatives
The multifaceted nature of this compound provides fertile ground for interdisciplinary research and collaboration. The challenges and opportunities associated with this molecule cannot be fully addressed by a single discipline.
Future progress will be accelerated by:
Collaboration between Synthetic Chemists and Computational Chemists: The synergy between experimental synthesis and computational modeling will be crucial for the rational design of new catalysts and materials based on this compound.
Partnerships between Academia and Industry: The translation of fundamental research on this compound into practical applications will require collaboration between academic researchers and industrial partners in the pharmaceutical, chemical, and materials sectors.
Integration of Chemistry, Biology, and Materials Science: A holistic approach that integrates expertise from these diverse fields will be necessary to fully explore the potential of this compound in areas ranging from asymmetric catalysis to drug discovery and advanced materials. The study of pyrrolizidine (B1209537) alkaloids, which contain the pyrrolidine ring system, often involves such interdisciplinary approaches, examining their chemistry, pharmacology, and toxicology. nih.govnih.gov
Q & A
Q. What are the recommended synthetic routes for 2-(Pyrrolidin-2-yl)ethanamine?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of pyrrolidine derivatives or reductive amination of ketones using ammonia and hydrogen in the presence of transition metal catalysts. For example, 2-(pyridin-2-yl)ethanamine (a structurally similar compound) is synthesized through palladium-catalyzed hydrogenation of 2-vinylpyridine . Reaction optimization should include temperature control (e.g., 50–80°C) and solvent selection (e.g., methanol or ethanol) to improve yield and purity.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR spectra to identify characteristic peaks (e.g., pyrrolidine ring protons at δ 1.6–2.1 ppm and ethanamine protons at δ 2.7–3.1 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] at m/z 114.1 for CHN) .
- IR Spectroscopy : Verify N-H stretching vibrations (~3300 cm) and C-N bonds (~1250 cm) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors .
- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and consult a physician .
- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can calculate:
- Electron Density Maps : Identify nucleophilic/electrophilic regions for reaction prediction .
- Thermochemical Data : Predict bond dissociation energies and ionization potentials (e.g., average error <3 kcal/mol for B3LYP) .
- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate aqueous or organic environments .
Q. How to resolve contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Cross-Validation : Compare computational results (DFT, molecular dynamics) with experimental data (X-ray crystallography, NMR). For example, discrepancies in bond lengths >0.05 Å may indicate improper functional selection .
- Error Analysis : Quantify systematic errors (e.g., basis set limitations) using higher-level methods (e.g., CCSD(T)) for critical parameters .
- Experimental Replication : Repeat synthesis or characterization under controlled conditions to rule out impurities .
Q. What are the best practices for crystallographic refinement of this compound derivatives?
- Methodological Answer :
- Software : Use SHELXL for small-molecule refinement. Define hydrogen atoms geometrically and refine anisotropic displacement parameters for non-H atoms .
- Data Quality : Ensure high-resolution (<1.0 Å) X-ray data. Apply TWIN commands for twinned crystals .
- Validation : Check with PLATON for missed symmetry or solvent-accessible voids .
Q. How to design experiments to study the compound’s interaction with biological targets (e.g., receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with receptor PDB structures (e.g., NMDA receptor, PDB ID: 9LI) to predict binding modes .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) by titrating the compound into a receptor solution.
- Fluorescence Assays : Monitor competitive inhibition using labeled substrate peptides (e.g., Pim-1 kinase assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
